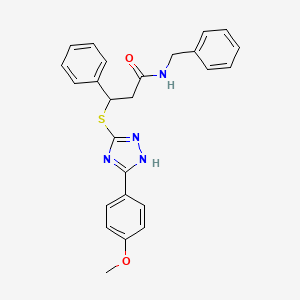

![molecular formula C16H13N3O6S B2711926 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide CAS No. 899996-61-3](/img/structure/B2711926.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a benzo[d]isothiazol-2(3H)-one core, which is a type of heterocyclic compound containing a benzene ring fused to an isothiazole ring . It also has a nitrophenyl group attached, which is a functional group consisting of a phenyl ring and a nitro group.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the nitro group could make it relatively polar, and it might have a relatively high melting point due to the presence of the aromatic ring .Aplicaciones Científicas De Investigación

Applications in Polymer Science and Material Engineering

Azo Polymers for Reversible Optical Storage

The study of azo polymers, specifically involving compounds related to nitrophenyl groups, demonstrates the potential for reversible optical storage applications. The cooperative motion between polar side groups in amorphous polymers, as discussed by Meng et al. (1996), highlights the innovative approach to enhance photoinduced birefringence, offering insights into the material's applicability in optical data storage and photonic devices (Meng et al., 1996).

Molecular Electronics

Molecular Electronic Device with High On-Off Ratios

The compound's relevance to molecular electronics is underscored by research demonstrating negative differential resistance and high on-off peak-to-valley ratios in a molecular electronic device. This device utilizes a molecule containing a nitroamine redox center, which is indicative of the compound's potential in developing advanced electronic components (Chen et al., 1999).

Antimicrobial and Anticancer Research

Synthesis and Antimicrobial Elucidation

Compounds related to 4-nitro benzoyl isothiocyanate, showcasing the antimicrobial and anticancer activities, present a methodological approach to developing novel therapeutic agents. The research by Gondhani et al. (2013) emphasizes the synthesis of triazole-thione derivatives and their evaluation against various bacterial and fungal strains, marking a significant step toward new antimicrobial solutions (Gondhani et al., 2013).

Advanced Therapeutic Research

NOSH-Aspirin as Anti-inflammatory Pharmaceuticals

The development of NOSH compounds, integrating nitric oxide and hydrogen sulfide-releasing moieties, represents a groundbreaking advance in anti-inflammatory pharmaceuticals. This research illustrates the compound's role in significantly inhibiting cancer cell growth and providing an anti-inflammatory effect comparable to aspirin, opening avenues for novel NSAID-based therapies (Kodela et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O6S/c1-10(15(20)17-11-6-8-12(9-7-11)19(22)23)18-16(21)13-4-2-3-5-14(13)26(18,24)25/h2-10H,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLYXQCWOWDNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide](/img/structure/B2711844.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711845.png)

![4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B2711848.png)

![3-[(2,4-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2711849.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2711850.png)

![N-cyclopentyl-3-(4-methoxyphenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2711856.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2711864.png)